3-(4-Fluorophenylsulfonyl)propan-1-amine
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Overview
Description
3-(4-Fluorophenylsulfonyl)propan-1-amine is a chemical compound with the molecular formula C9H12FNO2S It is characterized by the presence of a fluorophenyl group attached to a sulfonyl-propanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenylsulfonyl)propan-1-amine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminopropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenylsulfonyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluorophenylsulfonyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenylsulfonyl)propan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)propan-1-amine: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
3-(4-Fluorophenoxy)propan-1-amine: Contains an ether linkage instead of a sulfonyl group, leading to variations in its biological activity and applications
Uniqueness
3-(4-Fluorophenylsulfonyl)propan-1-amine is unique due to the presence of both a fluorophenyl and a sulfonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C9H12FNO2S |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfonylpropan-1-amine |
InChI |
InChI=1S/C9H12FNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,6-7,11H2 |
InChI Key |
YAANZARDVQWSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCN |
Origin of Product |
United States |
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